molecular formula C12H18N2O3S B4555224 methyl 2-[(N,N-dimethylglycyl)amino]-5-ethyl-3-thiophenecarboxylate

methyl 2-[(N,N-dimethylglycyl)amino]-5-ethyl-3-thiophenecarboxylate

Cat. No.: B4555224
M. Wt: 270.35 g/mol
InChI Key: IEVMLROIRVCNOJ-UHFFFAOYSA-N
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Description

Methyl 2-[(N,N-dimethylglycyl)amino]-5-ethyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C12H18N2O3S and its molecular weight is 270.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.10381361 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Thiophene Derivatives

One area of research focuses on the synthesis of thiophene derivatives, which are structurally related to the queried compound. For instance, a study by Sahu et al. (2015) developed a one-pot multicomponent protocol for synthesizing tetrasubstituted thiophenes. This synthesis involves reactions between methyl thioglycolate and 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, showcasing the importance of similar compounds in creating complex thiophene structures with potential applications in drug development and materials science (Sahu et al., 2015).

Antiproliferative Activity

Research on thiophene derivatives also extends to evaluating their biological activities. A study on tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives revealed that certain compounds within this class exhibit selective inhibition of tumor cell proliferation. This demonstrates the therapeutic potential of thiophene derivatives in cancer treatment (Thomas et al., 2014).

Role in Heterocyclic Chemistry

The compound and its related derivatives are also significant in the field of heterocyclic chemistry. For example, research by Abu-shanab et al. (2009) discusses the utility of dimethylformamide dimethyl acetal in synthesizing heterocyclic compounds, highlighting the relevance of such compounds in forming and modifying heterocyclic structures, which are crucial in pharmaceuticals and agrochemicals (Abu-shanab et al., 2009).

Environmental Impact

Lastly, the environmental occurrence and impact of aminopolycarboxylates, which share functional groups with the queried compound, have been studied. Schmidt et al. (2004) evaluated the pollution of aquatic environments by aminopolycarboxylates in Germany, providing insights into the environmental fate of chemically related compounds (Schmidt et al., 2004).

Properties

IUPAC Name

methyl 2-[[2-(dimethylamino)acetyl]amino]-5-ethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-5-8-6-9(12(16)17-4)11(18-8)13-10(15)7-14(2)3/h6H,5,7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVMLROIRVCNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CN(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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